N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features multiple heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heterocycles makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridines have diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Biochemical Pathways
Given the wide range of bioactivities associated with imidazo[1,2-a]pyridines , it can be inferred that multiple biochemical pathways might be affected.
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridines has been reported to be reasonably fast, very clean, high yielding, simple workup, and environmentally benign , which might influence its pharmacokinetic properties.
Result of Action
Given the wide range of bioactivities associated with imidazo[1,2-a]pyridines , it can be inferred that the compound might have diverse molecular and cellular effects.
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been reported to be environmentally benign , suggesting that environmental factors might have been considered during its synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the imidazo[1,2-a]pyridine core through a cyclization reaction of 2-aminopyridine with a suitable aldehyde or ketone . The thiadiazole ring can be introduced via a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative . The final step involves the coupling of the imidazo[1,2-a]pyridine-thiadiazole intermediate with 5-methylisoxazole-3-carboxylic acid chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.
Thiadiazole derivatives: Compounds with the thiadiazole ring are known for their antimicrobial and anticancer properties.
Isoxazole derivatives: These compounds are often used in medicinal chemistry for their anti-inflammatory and antimicrobial activities.
Uniqueness
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to the combination of its multiple heterocyclic rings and functional groups, which provide a wide range of chemical reactivity and biological activity . This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S2/c1-9-6-11(20-23-9)13(22)17-14-18-19-15(25-14)24-8-10-7-21-5-3-2-4-12(21)16-10/h2-7H,8H2,1H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXDMTMPVOOZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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